4-[2-(1-Phenylethyl)phenoxy]butan-1-amine;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Phenylethyl)phenoxy]butan-1-amine;hydrochloride typically involves multiple steps, starting with the preparation of the phenylethyl group and its subsequent attachment to the phenoxybutanamine structure. Common synthetic routes include:
Formation of the Phenylethyl Group: This can be achieved through the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment to Phenoxybutanamine: The phenylethyl group is then reacted with 4-chlorobutan-1-amine in the presence of a base such as sodium hydroxide to form the desired product.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-Phenylethyl)phenoxy]butan-1-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups such as methoxy or cyano groups.
Scientific Research Applications
4-[2-(1-Phenylethyl)phenoxy]butan-1-amine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Explored for its potential therapeutic properties, such as its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(1-Phenylethyl)phenoxy]butan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may mimic endogenous ligands, allowing the compound to bind to and modulate the activity of these targets. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A naturally occurring compound with similar structural features.
4-Phenylbutan-2-amine: Another compound with a related structure but different functional groups.
2-Phenylethanol: Shares the phenylethyl group but differs in its overall structure.
Uniqueness
4-[2-(1-Phenylethyl)phenoxy]butan-1-amine;hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential interactions with biological targets make it a valuable compound for research and development.
Properties
CAS No. |
62232-72-8 |
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Molecular Formula |
C18H24ClNO |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
4-[2-(1-phenylethyl)phenoxy]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-15(16-9-3-2-4-10-16)17-11-5-6-12-18(17)20-14-8-7-13-19;/h2-6,9-12,15H,7-8,13-14,19H2,1H3;1H |
InChI Key |
ONRDBOKASPWLCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2OCCCCN.Cl |
Origin of Product |
United States |
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